4-(4-BOC-piperazinosulfonyl)bromobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene typically involves the reaction of bromobenzene with N-tert-butoxycarbonylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-piperazinosulfonyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the nucleophile and promote the reaction.
Inert Atmosphere: Reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Piperazines: Formed through substitution reactions.
Scientific Research Applications
4-(4-BOC-piperazinosulfonyl)bromobenzene has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-(4-BOC-piperazinosulfonyl)chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-(4-BOC-piperazinosulfonyl)fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-(4-BOC-piperazinosulfonyl)bromobenzene is unique due to its specific reactivity and the ability to form biaryl compounds through coupling reactions. Its bromine atom provides distinct reactivity compared to its chlorine and fluorine analogs.
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVPXFKSGCQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586578 | |
Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-63-4 | |
Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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